molecular formula C12H11NO3 B11888067 4-Ethoxyquinoline-3-carboxylic acid

4-Ethoxyquinoline-3-carboxylic acid

Cat. No.: B11888067
M. Wt: 217.22 g/mol
InChI Key: YTCMZEDRPPHCQF-UHFFFAOYSA-N
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Description

4-Ethoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with an ethoxy group at the 4th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between an isatin and an aryl methyl ketone in the presence of a base. Another method involves the Sonogashira cross-coupling reaction, which is used to introduce ethynyl groups into the quinoline core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-Ethoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimalarial properties.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 3-Hydroxyquinoline-4-carboxylic acid
  • 2-Hydroxyquinoline-4-carboxylic acid
  • Ethynyl-3-hydroxyquinoline-4-carboxylic acid

Comparison: 4-Ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxylated counterparts, the ethoxy group can enhance lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-ethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-8-5-3-4-6-10(8)13-7-9(11)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

YTCMZEDRPPHCQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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